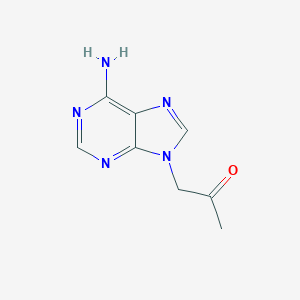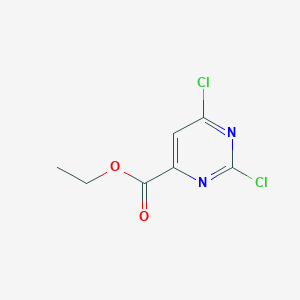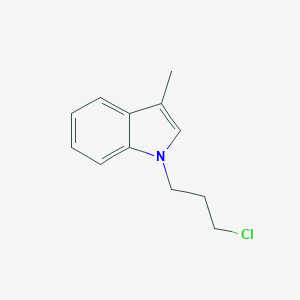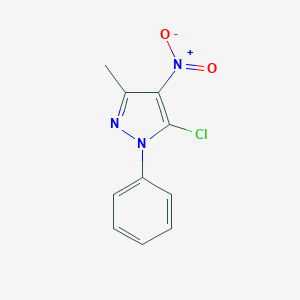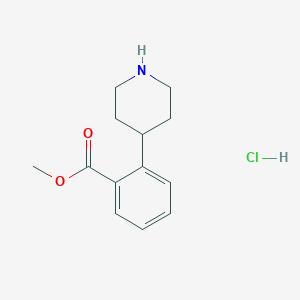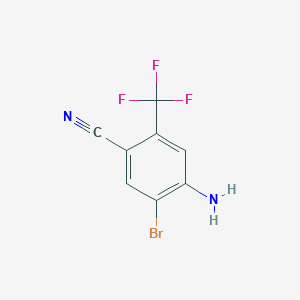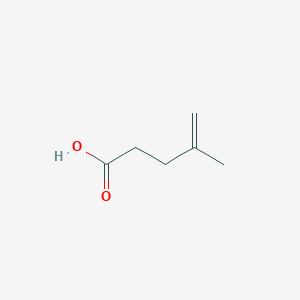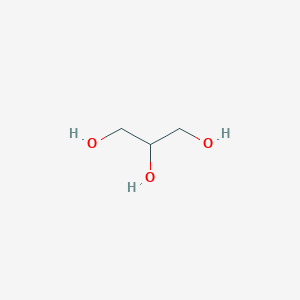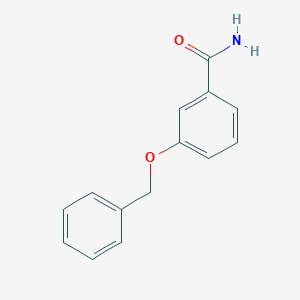
3-(苄氧基)苯甲酰胺
概述
描述
3-(Benzyloxy)benzamide is an organic compound with the molecular formula C14H13NO2 It consists of a benzamide core substituted with a benzyloxy group at the third position of the benzene ring
科学研究应用
3-(Benzyloxy)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
The primary target of 3-(Benzyloxy)benzamide is the N-methyl-D-aspartate receptors (NMDAR) and neuronal nitric oxide synthase (nNOS) which play crucial roles in neuronal damage caused by stroke . Disrupting postsynaptic density protein 95 (PSD95)-nNOS protein-protein interaction (PPI) has been proposed as a potential therapeutic strategy .
Mode of Action
3-(Benzyloxy)benzamide interacts with its targets, NMDAR and nNOS, by disrupting the PSD95-nNOS PPI . This disruption prevents the excessive activation of nNOS, which is a key factor in neuronal damage caused by stroke .
Biochemical Pathways
The compound’s action on NMDAR and nNOS influences several biochemical pathways. The disruption of PSD95-nNOS PPI can prevent the excessive activation of nNOS, thereby reducing neuronal damage . .
Result of Action
The disruption of PSD95-nNOS PPI by 3-(Benzyloxy)benzamide can lead to a reduction in neuronal damage caused by stroke . This suggests that the compound may have neuroprotective effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)benzamide typically involves the reaction of 3-hydroxybenzamide with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzyloxy linkage.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of catalysts and more efficient purification techniques can also enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: 3-(Benzyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzamides.
相似化合物的比较
Benzamide: Lacks the benzyloxy group, making it less hydrophobic.
3-Hydroxybenzamide: Contains a hydroxyl group instead of a benzyloxy group, affecting its reactivity and solubility.
3-(Methoxy)benzamide: Contains a methoxy group, which is less bulky than the benzyloxy group.
Uniqueness: 3-(Benzyloxy)benzamide is unique due to the presence of the benzyloxy group, which can significantly influence its chemical properties and biological activities. This group can enhance the compound’s ability to interact with hydrophobic environments and may improve its stability and solubility in organic solvents.
属性
IUPAC Name |
3-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMKNMYJGWJJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide and bromodomains BRD2 and BRD4?
A1: Bromodomains, specifically BRD2 and BRD4, are epigenetic "reader" proteins that recognize and bind to acetylated lysine residues on histones. This interaction plays a crucial role in regulating gene expression. [, ] Studying compounds like N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide that bind to these bromodomains can help us understand how to modulate their activity. This knowledge holds potential for developing novel therapeutic strategies targeting diseases like cancer, where dysregulated gene expression is a hallmark.
Q2: What information do the provided research articles offer about the interaction mechanism between N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide and BRD2/BRD4?
A2: Unfortunately, while the titles of the articles suggest the study of N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide binding to BRD2 and BRD4, the provided abstracts do not contain specific details about the interaction mechanism. Further investigation into the full text of these articles: [] N-TERMINAL BROMODOMAIN OF HUMAN BRD4 WITH N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide and [] C-TERMINAL BROMODOMAIN OF HUMAN BRD2 WITH N-(2-(1H-imidazol-4-yl)ethyl)-4-acetamido-3-(benzyloxy)benzamide is needed to glean insights into binding sites, binding affinities, and potential structural changes induced upon interaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
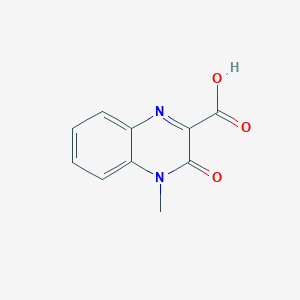
![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)
![[Amino(phenyl)methyl]phosphonic acid](/img/structure/B168688.png)
